The synthesis of biologically active compounds, such as the natural product Biotin, demonstrates the application of chiral intermediates like "(R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid"2. Biotin plays a critical role in the metabolic cycle, particularly in the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids. The synthesis of such intermediates with high enantiomeric purity is vital for the production of pharmaceuticals and other biologically active molecules.
The study of crystal and molecular structures of related compounds provides valuable information about the stereochemistry and physical properties of these molecules1. For example, the racemic mixture of an amide derivative of an amino acid was analyzed using X-ray crystallography, revealing its crystalline structure and space group1. Such structural analyses are important for understanding the physical and chemical behavior of the compounds, which can influence their reactivity and interaction with biological targets.
Research on these compounds also contributes to the development of new synthetic methodologies. The papers discuss various chemical reactions, such as esterification, protection, annulation, and decarboxylation, which are essential for constructing complex molecules2 3. The development of these methods can lead to more efficient and selective synthetic routes, which are beneficial for the large-scale production of pharmaceuticals and other chemicals.
The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid can be achieved through various methods. One effective approach involves the use of tert-leucine as a starting material. The general synthetic route includes:
A notable method reported involves using a mixture of water and acetone with sodium carbonate as a base, maintaining a pH above 9 during the reaction at temperatures around 25°C to 30°C for approximately three hours. The final product is isolated by acidifying the reaction mixture and filtering out the precipitated compound .
The molecular structure of (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid features a central carbon atom bonded to four distinct groups: an amino group, a tert-butoxycarbonyl group, and two methyl groups. The presence of chirality at the alpha carbon makes this compound an enantiomerically pure form, which is crucial for its biological activity.
Key structural data include:
(R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid participates in several chemical reactions typical for amino acids and their derivatives:
The reaction conditions often involve mild acids or bases to ensure high yields and minimize side reactions .
The mechanism of action for (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid primarily revolves around its role as a building block in peptide synthesis. Upon deprotection of the tert-butoxycarbonyl group, the free amine can nucleophilically attack carbonyl groups from other amino acids or peptide chains, facilitating peptide bond formation.
This process involves:
The physical and chemical properties of (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid include:
The melting point provides insight into its thermal stability, while specific rotation indicates its optical purity .
(R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid has several significant applications in scientific research and industry:
(R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is a sterically hindered, enantiomerically pure unnatural amino acid derivative with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol [3] [6]. Its International Union of Pure and Applied Chemistry name is (2R)-2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid, reflecting the (R)-configuration at the chiral α-carbon [1] [6]. The structure integrates two critical functional groups: a tert-butoxycarbonyl (Boc) group that serves as a protective moiety for the amine functionality, and a carboxylic acid group enabling peptide bond formation. The geminal dimethyl substitution at the β-carbon creates significant steric hindrance, which profoundly influences conformational behavior in peptide chains [3] [6]. This compound is registered under Chemical Abstracts Service number 1207060-56-7 and is characterized by specific storage requirements (sealed, dry, room temperature) to maintain stability [6].
Table 1: Fundamental Molecular Data
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₁NO₄ |
Molecular Weight | 231.29 g/mol |
CAS Registry Number | 1207060-56-7 |
MDL Identifier | MFCD01632039 |
Storage Conditions | Sealed in dry, room temperature |
Chiral Center Configuration | (R)-enantiomer |
This compound serves as a pivotal chiral building block in peptidomimetic design and asymmetric synthesis due to its conformational rigidity and stereochemical integrity. The Boc group provides orthogonal protection during solid-phase peptide synthesis, allowing selective deprotection under acidic conditions without affecting other functional groups [3]. Its steric profile mimics natural tert-leucine but with enhanced β-branching, enabling the induction of specific secondary structures like α-helices and β-turns in synthetic peptides [3] [7]. In chiral synthesis, the carboxylic acid moiety facilitates coupling reactions via activating agents (e.g., HATU), while the stereogenic center ensures enantioselective construction of complex molecules. Research demonstrates its utility in nucleophilic substitution reactions, where triflate esters derived from similar α-hydroxy acids undergo stereoinversion to yield enantiomerically enriched products with >98% ee [7]. This reactivity is exploited in synthesizing protease inhibitors where precise stereochemistry dictates binding affinity. The compound is commercially marketed under synonyms such as "Boc-α-methyl-L-valine" and "(R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid," reflecting its application scope [3] [6].
Table 2: Comparative Steric Parameters of Boc-Protected Amino Acids
Amino Acid Derivative | β-Substitution | Role in Peptide Design |
---|---|---|
Boc-(R)-2-amino-2,3-dimethylbutanoic acid | Geminal dimethyl | Conformational restraint, helix induction |
Boc-tert-leucine | tert-butyl | Solvent shielding, protease resistance |
Boc-L-valine | Isopropyl | β-sheet promotion |
Boc-L-alanine | Methyl | Minimal steric influence |
The emergence of this compound parallels advancements in peptide-based therapeutics and catalytic asymmetric synthesis. Initially developed for accessing constrained peptidomimetics, its utility expanded with the discovery that sterically hindered residues improve metabolic stability and target specificity in drug candidates [4] [7]. For example, analogs incorporating this scaffold feature prominently in SARS-CoV-2 3CL protease inhibitors like nirmatrelvir (Paxlovid™), where bicyclic proline derivatives at the P2 position leverage steric bulk for optimal binding [4]. The compound’s synthesis evolved from classical resolution methods to modern enantioselective techniques, including chiral triflate ester chemistry, which enables configurational inversion with high fidelity [7]. Patent literature highlights derivatives in tubulysin-based antibody-drug conjugates, where the amino acid’s rigidity maintains payload integrity during systemic delivery [9]. The historical trajectory underscores a broader shift toward incorporating unnatural, sterically defined amino acids to overcome limitations of natural peptide backbones in drug development.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1